3-Isocyanato-1-(trifluoroacetyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structural motif in the fields of organic and medicinal chemistry. nih.govresearchgate.net Piperidine-containing compounds are among the most important synthetic fragments for the design and construction of drugs, appearing in more than twenty classes of pharmaceuticals and a vast array of natural alkaloids. nih.govnih.gov The prevalence of this scaffold is due to its ability to provide a flexible yet conformationally defined framework that can be readily substituted to interact with biological targets. researchgate.net
The development of rapid and cost-effective methods for synthesizing substituted piperidines is a significant goal in modern chemistry. nih.gov Key synthetic strategies include:
Hydrogenation/Reduction: The catalytic hydrogenation of pyridine (B92270) rings is one of the most common methods for producing the saturated piperidine core. nih.gov
Cyclization Reactions: Intramolecular cyclization, where a substrate already containing the nitrogen source forms a new C-N or C-C bond, is a powerful technique governed by principles like Baldwin's rules. mdpi.com
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex piperidine derivatives in a single step from three or more starting materials, offering high efficiency and atom economy. nih.gov
The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve the pharmacokinetic profiles of drug candidates. researchgate.net This versatility ensures that the piperidine framework remains a privileged and heavily researched scaffold in the pursuit of new bioactive molecules. researchgate.net
| Property | Description |
| Structure | Saturated six-membered ring with one nitrogen atom (Azacyclohexane). nih.gov |
| Significance | Core component of numerous pharmaceuticals and natural products. nih.govnih.gov |
| Synthetic Access | Hydrogenation of pyridines, cyclization reactions, multicomponent reactions. nih.govmdpi.com |
| Role in Drugs | Provides a versatile scaffold for optimizing binding, selectivity, and pharmacokinetics. researchgate.net |
Role of Isocyanates as Versatile Synthetic Intermediates
The isocyanate functional group, with the formula R−N=C=O, is a highly reactive electrophile, making it an exceptionally versatile intermediate in organic synthesis. wikipedia.orgyoutube.com Its reactivity is centered on the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. wikipedia.orgresearchgate.net This high reactivity allows for the efficient formation of various important chemical linkages. youtube.com
Key reactions involving isocyanates include:
Reaction with Alcohols: Isocyanates react readily with alcohols to form carbamates (urethanes), a linkage that is fundamental to the production of polyurethanes. wikipedia.orgyoutube.com
Reaction with Amines: The reaction with primary or secondary amines yields urea (B33335) derivatives. youtube.com
Reaction with Water: Hydrolysis of an isocyanate initially forms an unstable carbamic acid, which then decomposes to produce a primary amine and carbon dioxide. wikipedia.orgyoutube.com
Isocyanates are crucial building blocks in multicomponent reactions, which enable the rapid assembly of complex molecules. rsc.org They are typically synthesized from primary amines through phosgenation or via rearrangement reactions such as the Curtius, Hofmann, or Schmidt rearrangements. wikipedia.org The ability of the isocyanate group to serve as a reactive handle for introducing nitrogen-containing functionalities makes it an invaluable tool for chemists in diverse fields, including pharmaceuticals, agrochemicals, and materials science. rsc.org
| Nucleophile | Resulting Product/Linkage |
| Alcohol (R'-OH) | Urethane (Carbamate) |
| Amine (R'-NH2) | Urea |
| Water (H2O) | Amine + CO2 |
Research Landscape of N-Acylated Piperidine Derivatives
N-acylated piperidine derivatives represent a broad and actively researched class of compounds with significant applications in medicinal chemistry. The acylation of the piperidine nitrogen atom is a common strategy to modulate the molecule's properties, such as its basicity, lipophilicity, and ability to engage in hydrogen bonding. These modifications can have a profound impact on biological activity. nih.gov
Research into N-acylated piperidines has led to the discovery of compounds with diverse pharmacological profiles. For example, various N-acyl piperidines have been synthesized and evaluated for anti-inflammatory and anti-proliferative activities. nih.gov In the field of metabolic diseases, N-acylated piperidines have been identified as potent and nonacidic antagonists for the farnesoid X receptor (FXR), a key regulator of cholesterol metabolism. nih.govacs.org Studies have shown that the N-acylated piperidine ring is a critical structural element that contributes significantly to the potency of these antagonists. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-isocyanatopiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)7(15)13-3-1-2-6(4-13)12-5-14/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKIESDMPBYSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001338 | |
| Record name | 2,2,2-Trifluoro-1-(3-isocyanatopiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80591-41-9, 808764-41-2 | |
| Record name | 2,2,2-Trifluoro-1-(3-isocyanatopiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoro-1-(3-isocyanatopiperidin-1-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Isocyanato 1 Trifluoroacetyl Piperidine and Its Precursors
Synthesis of Key Precursors to 3-Isocyanato-1-(trifluoroacetyl)piperidine (B2952960)
The primary precursor for the target compound is 3-aminopiperidine or its derivatives. The synthesis generally proceeds by first protecting the nitrogen of the piperidine (B6355638) ring with a trifluoroacetyl group, followed by the conversion of an amino group at the 3-position into an isocyanate.
Trifluoroacetylation Strategies for Piperidine Derivatives
The introduction of a trifluoroacetyl group onto the piperidine nitrogen is a critical step, enhancing the stability of the molecule and influencing its reactivity in subsequent steps. This is typically achieved through N-acylation reactions.
Direct Trifluoroacetylation of Piperidine Rings
Direct trifluoroacetylation involves the reaction of a piperidine derivative with a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (B1165640) (TFAA) is a common reagent for this transformation. For instance, the reaction of nipecotic acid with trifluoroacetic anhydride in the presence of pyridine (B92270) can yield 1,3-bis(trifluoroacetyl)piperidine. google.com Subsequent selective removal of one of the trifluoroacetyl groups can provide the N-protected precursor. google.com This method is effective but requires careful control of reaction conditions to manage the high reactivity of TFAA. Another mechanism for trifluoroacetylation involves the transfer of a trifluoroacetyl group from trifluoroacetoxymethyl groups, which can be generated on a resin support during solid-phase synthesis by treatment with trifluoroacetic acid. nih.gov
Utilization of Ethyl Trifluoroacetate (B77799) in N-Acylation
Ethyl trifluoroacetate serves as a milder alternative for the N-trifluoroacetylation of amines, including piperidine derivatives. acs.org This reagent is less reactive than TFAA, which can allow for more controlled reactions. The synthesis of ethyl trifluoroacetate itself can be achieved by reacting trifluoroacetic acid with ethanol (B145695) using a strong-acid cation exchange resin as a catalyst, offering a more environmentally friendly approach compared to traditional methods using concentrated sulfuric acid. chemicalbook.com An alternative preparation involves the reaction of trifluoroacetyl halides with ethanol in the presence of an amine base, which acts as an acid scavenger. guidechem.com
Table 1: Comparison of Trifluoroacetylation Reagents
| Reagent | Reactivity | Common Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | High | Often with a base (e.g., pyridine), low temperature | Fast reaction rates, high yields | High reactivity can lead to side products, corrosive |
| Ethyl Trifluoroacetate | Moderate | Typically requires heating or longer reaction times | Milder conditions, more selective | Slower reaction rates compared to TFAA |
Methodologies for Introducing the Isocyanato Moiety
The conversion of the 3-amino group on the N-trifluoroacetylated piperidine precursor into an isocyanate is the final key transformation.
Phosgene-Based Approaches for Isocyanate Formation
The reaction of a primary amine with phosgene (B1210022) (carbonyl chloride) is the most established and widely used industrial method for synthesizing isocyanates. sabtechmachine.comrsc.org The process is typically conducted in two stages: a "cold phosgenation" step at lower temperatures (below 70°C) to form a carbamoyl (B1232498) chloride and an amine hydrochloride intermediate, followed by a "hot phosgenation" step at higher temperatures (100-200°C) to convert these intermediates into the final isocyanate, releasing hydrogen chloride. sabtechmachine.comgoogle.com
This method is highly efficient and cost-effective, generally providing high yields (85-95%). sabtechmachine.comacs.org However, the extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized equipment, making it less favorable for academic or small-scale laboratory settings. rsc.orgacs.org To mitigate some of the hazards, phosgene derivatives like diphosgene (a liquid) or triphosgene (B27547) (a solid) are often used as safer alternatives. rsc.orgorgsyn.org Triphosgene, in particular, can be used under mild conditions to convert amino acid esters into their corresponding isocyanates in excellent yields. orgsyn.org
Table 2: Phosgene-Based Isocyanate Synthesis
| Phosgene Source | Phase | Key Features | Yield | Safety Concerns |
|---|---|---|---|---|
| Phosgene (gas) | Gas/Liquid | Two-step (cold/hot) industrial process. sabtechmachine.com | High (85-95%) sabtechmachine.com | Extremely toxic gas. acs.org |
| Diphosgene (liquid) | Liquid | Easier to handle than gaseous phosgene. | Good to excellent | Highly toxic. |
| Triphosgene (solid) | Solid | Safest phosgene equivalent to handle. rsc.orgorgsyn.org | High to excellent orgsyn.org | Toxic, releases phosgene in situ. |
Alternative and Phosgene-Free Methods for Isocyanate Synthesis
Growing safety and environmental concerns have driven the development of phosgene-free routes to isocyanates. acs.orgresearchgate.net These methods often involve the thermal decomposition of carbamate (B1207046) precursors, which can be synthesized without phosgene. acs.org One such approach is the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting carbamate to yield the isocyanate. google.com Other phosgene-free strategies include reduction carbonylation, oxidation carbonylation, and methods utilizing dimethyl carbonate or urea (B33335). acs.org A mild, metal-free method involves the dehydration of carbamic acids (formed from the amine and carbon dioxide) using sulfonium (B1226848) reagents. scholaris.ca While these alternatives offer significant safety advantages, they may require more complex catalysts or harsher reaction conditions compared to the traditional phosgene process. researchgate.net
Stereoselective and Diastereoselective Synthesis of Piperidine Scaffolds Relevant to this compound
Achieving the desired three-dimensional structure of the piperidine ring is a critical challenge in organic synthesis. Stereoselective methods aim to produce a single stereoisomer out of many possibilities.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. One such approach employs derivatives of sugars, like D-arabinopyranosylamine, to guide the formation of specific piperidine structures. For instance, a domino Mannich-Michael reaction using an O-pivaloylated arabinosylaldimine and Danishefsky's diene can produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com The auxiliary can later be removed, leaving behind an enantiomerically enriched piperidine derivative. The protecting group on the auxiliary plays a crucial role in directing the stereochemistry of the product. nih.gov
Another strategy involves using N-sulfinyl δ-amino β-ketoesters. The sulfinyl group acts as a chiral auxiliary, directing the stereoselective reduction of the ketone to produce a hydroxyl group. This hydroxyl group then guides a subsequent reduction step to form functionalized trans-2,6-disubstituted piperidines with high diastereoselectivity. This method has been successfully applied to the asymmetric synthesis of complex natural products like (−)-lasubine I. acs.org
| Auxiliary/Protecting Group Strategy | Key Reaction | Stereochemical Outcome | Reference |
| D-Arabinopyranosylamine Auxiliary | Domino Mannich-Michael reaction | High diastereoselectivity | researchgate.netcdnsciencepub.com |
| N-Sulfinyl Chiral Auxiliary | Hydroxy-directed reduction | High diastereoselectivity for trans products | acs.org |
| Defined Stereochemistry Protecting Group | Palladium-catalyzed intramolecular allylic amination | Product selectivity controlled by the protecting group | nih.gov |
Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of a chiral product. This approach is highly efficient and is a cornerstone of modern organic synthesis. Various catalytic systems have been developed for the synthesis of piperidine derivatives.
Metal-Based Catalysis : Transition metals like rhodium and palladium are frequently used in asymmetric catalysis. For example, a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and an isocyanate can construct the piperidine ring with high enantioselectivity. nih.gov In this process, the stereocenter introduced by the catalyst controls the diastereoselectivity of subsequent transformations, such as hydrogenation. nih.gov Palladium catalysts are effective in various reactions, including the enantioselective oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov A recently developed method employs a boronyl radical-catalyzed (4+2) cycloaddition to create polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions. nih.gov
Biocatalysis : Enzymes are highly selective natural catalysts that can perform complex chemical transformations. Multi-enzyme cascades have been designed for the synthesis of chiral 3-aminopiperidine derivatives. rsc.orgrsc.org One such cascade uses a galactose oxidase and an imine reductase to convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminopiperidine, a direct precursor to a chiral 3-aminopiperidine. rsc.orgrsc.org This chemo-enzymatic approach provides access to stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been immobilized and used as reusable catalysts in multicomponent reactions to synthesize piperidines in very good yields. rsc.orgrsc.org
| Catalytic System | Reaction Type | Key Features | Reference |
| Rhodium(I) | [2+2+2] Cycloaddition | High enantioselectivity, control of subsequent stereocenters | nih.gov |
| Palladium(II) | Oxidative Amination / Allylic Amination | Enantioselective C-N bond formation | nih.gov |
| Boronyl Radical | (4+2) Cycloaddition | Metal-free, high diastereoselectivity for polysubstituted piperidines | nih.gov |
| Galactose Oxidase / Imine Reductase | Multi-enzyme Cascade | High enantiopurity, synthesis of chiral 3-aminopiperidines | rsc.orgrsc.org |
| Immobilized Lipase (CALB) | Multicomponent Reaction | Reusable catalyst, good to excellent yields | rsc.orgrsc.org |
The spatial arrangement of substituents on the piperidine ring is crucial for the molecule's function. Several methods have been developed to control this arrangement. Diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, allows for the synthesis of densely substituted, oxygenated piperidines. nih.govacs.org The stereochemical display of functionalities on the starting tetrahydropyridine (B1245486) influences the outcome of the epoxidation. nih.govacs.org For some substrates, a specially designed epoxidation reagent is required to achieve high diastereoselectivity. nih.govacs.org
Another powerful technique is the diastereoselective reductive cyclization of amino acetals, where the stereochemistry is set during an initial Mannich reaction and then preserved during the ring-closing step. nih.gov Furthermore, iridium-catalyzed hydrogen transfer reactions can be used for the stereoselective synthesis of substituted piperidines, with water as a solvent helping to prevent racemization of enantioenriched starting materials. nih.gov
One-Pot and Multicomponent Synthesis Approaches Involving Piperidine Derivatives
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple chemical transformations are carried out in a single reaction vessel. This approach avoids the lengthy separation and purification of intermediate compounds, saving time, resources, and reducing waste. semanticscholar.org
One-pot procedures can integrate several distinct reaction steps. For example, a sequence of amide activation, reduction, and intramolecular nucleophilic substitution can be performed in a single pot to construct piperidine rings from halogenated amides under mild, metal-free conditions. mdpi.com Another example involves a one-pot sequential Suzuki-Miyaura coupling followed by hydrogenation to create functionalized piperidines. nih.gov
Many MCRs for piperidine synthesis involve the reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound. semanticscholar.orgbas.bg These reactions can be catalyzed by a variety of substances, including nano-crystalline solid acids, which offer advantages like short reaction times and easy catalyst recovery. bas.bg A four-component reaction of an aromatic aldehyde, a Michael acceptor, a pyridinium (B92312) ylide, and ammonium (B1175870) acetate (B1210297) has been developed for the highly diastereoselective synthesis of complex piperidin-2-ones. researchgate.net
| Reaction Type | Components | Catalyst/Conditions | Key Feature | Reference |
| Tandem Reaction | Halogenated amides | NaBH₄, Tf₂O, 2-F-Py | Metal-free, mild conditions | mdpi.com |
| Multicomponent Reaction | Aldehydes, amines, β-ketoesters | Nano-sulfated zirconia | Reusable catalyst, short reaction times | bas.bg |
| Multicomponent Reaction | Aromatic aldehydes, anilines, acetoacetate (B1235776) esters | Immobilized Lipase | Biocatalytic, high yields | rsc.orgrsc.org |
| Four-Component Reaction | Aldehydes, Michael acceptors, pyridinium ylides, ammonium acetate | Methanol, reflux | Highly diastereoselective | researchgate.net |
While direct integration of isocyanate formation into a tandem synthesis of this compound is not explicitly detailed in the literature, the principles of tandem reactions can be applied. A plausible synthetic sequence would involve the creation of a protected 3-aminopiperidine precursor through one of the multicomponent or stereoselective methods described above. The trifluoroacetyl group can be introduced onto the piperidine nitrogen; a patent describes a method for producing 1,3-bis(trifluoroacetyl)piperidine from nipecotic acid and trifluoroacetic anhydride, which establishes the feasibility of this N-acylation. google.com
The final step would be the conversion of the 3-amino group to an isocyanate. This transformation is typically achieved by reacting the amine with phosgene or a phosgene equivalent. acs.org Phosgene-free methods are also available, such as the dehydration of a carbamic acid intermediate, which can be formed from the amine and carbon dioxide. scholaris.ca A tandem process could be envisioned where a palladium-catalyzed reaction of a sulfonyl azide (B81097) with carbon monoxide generates an isocyanate intermediate in situ, which is then trapped. rsc.org Integrating such a step into a one-pot sequence following the formation of the piperidine ring would represent a highly efficient route to the target compound.
Chemical Reactivity and Transformation Pathways of 3 Isocyanato 1 Trifluoroacetyl Piperidine
Reactions Involving the Isocyanato Group
The isocyanato group (-N=C=O) is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for many of its most important transformations, including nucleophilic additions, cycloadditions, and its participation in complex multicomponent reactions.
Nucleophilic Additions and Cycloaddition Reactions
Nucleophilic attack on the central carbon atom of the isocyanate group is the primary pathway for the formation of a diverse array of derivatives.
The reaction of isocyanates with primary or secondary amines is a robust and high-yielding method for the synthesis of substituted ureas. nih.gov This transformation involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate, leading to the formation of a stable urea (B33335) linkage. beilstein-journals.org The reaction is typically rapid and can be performed under mild conditions, making it a cornerstone of medicinal and materials chemistry. nih.gov
3-Isocyanato-1-(trifluoroacetyl)piperidine (B2952960) readily undergoes this reaction with various amines to produce a library of N,N'-disubstituted urea derivatives. The trifluoroacetyl group on the piperidine (B6355638) nitrogen remains stable under these conditions.
Table 1: Representative Urea Derivatives from this compound This table presents examples of potential products based on established isocyanate reactivity.
| Amine Reactant | Product Name | General Reaction Conditions |
| Aniline | 1-(Phenyl)-3-(1-(trifluoroacetyl)piperidin-3-yl)urea | Aprotic solvent (e.g., THF, CH₂Cl₂), room temperature |
| Benzylamine | 1-(Benzyl)-3-(1-(trifluoroacetyl)piperidin-3-yl)urea | Aprotic solvent (e.g., THF, CH₂Cl₂), room temperature |
| Diethylamine | 1,1-Diethyl-3-(1-(trifluoroacetyl)piperidin-3-yl)urea | Aprotic solvent (e.g., THF, CH₂Cl₂), room temperature |
| Morpholine | 4-( (1-(trifluoroacetyl)piperidin-3-yl)carbamoyl)morpholine | Aprotic solvent (e.g., THF, CH₂Cl₂), room temperature |
The general synthetic protocol involves the addition of the amine to a solution of the isocyanate in an inert aprotic solvent. asianpubs.org The resulting urea product often precipitates from the reaction mixture and can be isolated through simple filtration. beilstein-journals.org
In a reaction analogous to urea formation, isocyanates react with alcohols and phenols to yield carbamate (B1207046) (urethane) derivatives. nih.govorganic-chemistry.org This process involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. The reaction can be performed with or without a catalyst, although bases or organometallic compounds are sometimes employed to increase the reaction rate, particularly with less reactive alcohols.
The reaction of this compound with various alcohols provides access to a range of stable carbamate products. This transformation is valuable for introducing the trifluoroacetyl-piperidine moiety into molecules containing hydroxyl groups.
Table 2: Representative Carbamate Derivatives from this compound This table presents examples of potential products based on established isocyanate reactivity.
| Alcohol Reactant | Product Name | General Reaction Conditions |
| Methanol | Methyl (1-(trifluoroacetyl)piperidin-3-yl)carbamate | Neat or in aprotic solvent, room temp. to reflux |
| Ethanol (B145695) | Ethyl (1-(trifluoroacetyl)piperidin-3-yl)carbamate | Neat or in aprotic solvent, room temp. to reflux |
| Phenol | Phenyl (1-(trifluoroacetyl)piperidin-3-yl)carbamate | Aprotic solvent, may require base or heat |
| tert-Butanol | tert-Butyl (1-(trifluoroacetyl)piperidin-3-yl)carbamate | Aprotic solvent, often requires catalysis and heat |
Furthermore, the isocyanate group can participate in cycloaddition reactions. For example, it can react with compounds containing cumulative double bonds or with 1,3-dipoles to form various heterocyclic systems, although these pathways are less common than nucleophilic additions.
Isocyanate Reactivity in Complex Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. encyclopedia.pub While isocyanide-based MCRs like the Ugi and Passerini reactions are more prevalent, isocyanates can also serve as key components in similar one-pot syntheses. arkat-usa.orgnih.gov
This compound can function as the isocyanate component in MCRs to build complex, highly functionalized molecules. For instance, in a three-component reaction, an isocyanide and an acetylenic ester can react to form a zwitterionic intermediate, which can then be trapped by the isocyanate. arkat-usa.org This sequence leads to the rapid assembly of intricate heterocyclic scaffolds, such as substituted 1H-pyrrole derivatives, incorporating the piperidine moiety. arkat-usa.org The efficiency and atom economy of MCRs make them an attractive strategy for leveraging the reactivity of this isocyanate in combinatorial and target-oriented synthesis. nih.gov
Transformations of the Piperidine Ring System
Beyond the reactions of the isocyanate group, the piperidine ring itself offers opportunities for structural modification. The presence of the strongly electron-withdrawing N-trifluoroacetyl group significantly influences the reactivity of the ring's C-H bonds.
C-H Functionalization of the Piperidine Core
Direct C-H functionalization is a modern synthetic strategy that avoids the need for pre-functionalized starting materials, thereby increasing step- and atom-economy. nih.gov In the context of saturated heterocycles like piperidine, transition-metal-catalyzed C-H activation has emerged as a powerful method for introducing new substituents. pkusz.edu.cn
The regioselectivity of these reactions on the piperidine ring is critically dependent on the nature of the nitrogen substituent. nih.gov Electron-withdrawing groups, such as the trifluoroacetyl group in this compound, can direct functionalization to specific positions. For N-acyl piperidines, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been shown to selectively functionalize the C-H bonds at the C2 or C4 positions. nih.gov The strong inductive effect of the N-trifluoroacetyl group is expected to acidify the adjacent C2 and C6 protons, potentially favoring functionalization at these sites via directed metallation or carbene insertion pathways. Alternatively, other catalytic systems might favor functionalization at the more remote C4 position. nih.govresearchgate.net This controlled C-H functionalization provides a sophisticated route to modify the piperidine skeleton, complementing the diverse reactions of the isocyanate group.
Reactivity and Cleavage of the Trifluoroacetyl Protecting Group
The N-trifluoroacetyl group serves as a protecting group for the piperidine nitrogen. Its stability and the conditions required for its removal are critical considerations in a multi-step synthesis.
The trifluoroacetyl (Tfa) group is known for its robustness but can be cleaved under specific reductive or basic conditions. google.comorganic-chemistry.orggoogle.com Unlike many other N-protecting groups, it is stable to reagents such as piperidine and hydrazine. google.comgoogle.com
One of the most effective methods for the cleavage of a trifluoroacetyl amide involves treatment with sodium borohydride (B1222165) in a mixed solvent system, typically ethanol and tetrahydrofuran (B95107) (THF). google.comgoogle.com This method has been successfully applied in solid-phase peptide synthesis, where the Tfa group was used for N-terminal protection and was removed within 60 minutes using excess sodium borohydride. google.com Other basic conditions can also be employed for its removal. researchgate.net
Table 3: Selected Deprotection Conditions for Trifluoroacetyl Amides
| Reagent(s) | Solvent(s) | Conditions | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | THF / Ethanol | Room Temperature, < 60 min | google.comgoogle.com |
The stability of an amide bond is generally high, requiring harsh conditions like strongly acidic or basic media with heating for hydrolysis. nih.gov The trifluoroacetyl amide is considered a robust protecting group, stable to many standard reaction conditions used in organic synthesis. google.com
Acidic Conditions : Native amide bonds are typically stable even in neat trifluoroacetic acid (TFA), a reagent commonly used in peptide synthesis. nih.govresearchgate.net The trifluoroacetyl amide bond is expected to exhibit similar or greater stability under acidic conditions due to the electron-withdrawing nature of the CF₃ group, which decreases the basicity of the carbonyl oxygen and makes protonation more difficult.
Basic Conditions : While stable to amine bases like piperidine, the trifluoroacetyl group is susceptible to cleavage under stronger basic or reductive basic conditions, as noted in the deprotection methodologies above. google.comgoogle.comresearchgate.net Its lability under these conditions is what allows for its selective removal in the presence of other protecting groups like Boc or Cbz. researchgate.net
Orthogonality : The Tfa group is considered orthogonal to acid-labile groups (e.g., Boc) and hydrogenolysis-labile groups (e.g., Cbz), meaning it can be removed without affecting these other groups. researchgate.net This makes it a valuable component in complex synthetic strategies requiring differential protection.
Applications of 3 Isocyanato 1 Trifluoroacetyl Piperidine As a Building Block in Complex Molecule Construction
Construction of Diverse Heterocyclic Architectures
The inherent reactivity of the isocyanate group makes 3-Isocyanato-1-(trifluoroacetyl)piperidine (B2952960) a promising candidate for the synthesis of a wide array of heterocyclic systems. Isocyanates are well-documented electrophiles that readily react with a variety of nucleophiles, a characteristic that is fundamental to the construction of nitrogen-containing rings.
Synthesis of Pyrrolidine (B122466) and Other N-Heterocycle Derivatives
The synthesis of pyrrolidine rings and other N-heterocycles often involves cyclization reactions where a nitrogen-containing functional group plays a pivotal role. In principle, the isocyanate moiety of this compound could be utilized in reactions such as [3+2] cycloadditions with appropriate dipolarophiles to furnish five-membered heterocyclic rings. For instance, reaction with azomethine ylides could potentially lead to the formation of substituted pyrrolidines. However, specific examples of this transformation using this compound are not documented in the current body of scientific literature.
General synthetic strategies for N-heterocycles frequently employ isocyanates as key precursors. These reactions often involve intramolecular cyclization of a tethered nucleophile onto the isocyanate carbon. While these methods are well-established, their application with the specific substrate this compound has not been reported.
Formation of Fused and Bridged Polycyclic Ring Systems
The construction of fused and bridged polycyclic systems represents a significant challenge in synthetic organic chemistry. The piperidine (B6355638) ring of this compound could serve as a foundational scaffold for the elaboration of more complex, three-dimensional structures. The isocyanate group provides a reactive handle for annulation reactions, where an additional ring is fused onto the existing piperidine core.
For example, an intramolecular reaction of a nucleophilic group positioned elsewhere on a molecule with the isocyanate could lead to the formation of a fused bicyclic system. Similarly, intermolecular reactions with di-functionalized reagents could, in principle, lead to the construction of bridged systems. Despite the theoretical feasibility of these approaches, there is a lack of published research demonstrating the use of this compound in the synthesis of such complex polycyclic architectures.
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. The reactivity and versatility of isocyanates make them valuable functional groups in this field.
Scaffold Diversification Strategies Utilizing Isocyanate Reactivity
The isocyanate group is an ideal functional handle for scaffold diversification. Starting from the this compound core, a multitude of different functional groups can be introduced by reacting it with a library of nucleophiles (e.g., amines, alcohols, thiols). This would generate a library of urea (B33335), carbamate (B1207046), and thiocarbamate derivatives, each with a unique substituent. The trifluoroacetyl group on the piperidine nitrogen serves as a protecting group, which could potentially be removed at a later stage to allow for further diversification at that position. While this strategy is a cornerstone of combinatorial chemistry, its specific implementation with this compound is not described in the available literature.
Table 1: Potential Library Synthesis via Isocyanate Reactivity
| Nucleophile (R-XH) | Resulting Functional Group | Potential Product Class |
| Primary/Secondary Amine (R₂NH) | Urea | Piperidinyl Ureas |
| Alcohol (R-OH) | Carbamate | Piperidinyl Carbamates |
| Thiol (R-SH) | Thiocarbamate | Piperidinyl Thiocarbamates |
This table represents a theoretical application of the isocyanate reactivity of the title compound for library synthesis, as specific examples are not available in the literature.
Applications in Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis is a powerful technique for the efficient production of compound libraries, as it simplifies purification by allowing for the easy removal of excess reagents and byproducts through washing. The isocyanate functionality of this compound is well-suited for SPOS. The piperidine scaffold could be attached to a solid support via a suitable linker, and the isocyanate group could then be reacted with a variety of building blocks in solution. Alternatively, a nucleophile could be attached to the solid support and reacted with this compound. Despite the clear potential for this application, there are no specific reports of its use in SPOS.
Precursor in the Synthesis of Advanced Organic Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The combination of the piperidine core with the reactive isocyanate handle in this compound suggests its potential as a precursor for more complex and biologically active molecules. The trifluoroacetyl group, while serving as a protecting group, also influences the reactivity and physicochemical properties of the molecule.
The isocyanate can be transformed into a wide range of other functional groups, further expanding the synthetic utility of this compound. For instance, hydrolysis of the isocyanate would yield an amine, which could then participate in a host of other chemical transformations for the construction of advanced scaffolds. However, the scientific literature to date does not provide specific examples of this compound being used as a precursor for the synthesis of such advanced organic scaffolds.
Chemical Intermediates for Peptidomimetics and Amino Acid Analogues
The structure of this compound makes it an ideal starting material for the synthesis of peptidomimetics and non-natural amino acid analogues. Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability.
The isocyanate functional group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles, particularly the primary amine at the N-terminus of an amino acid or peptide. This reaction forms a stable urea linkage (-NH-CO-NH-). organic-chemistry.org By reacting this compound with an amino acid or a peptide fragment, the piperidine core can be seamlessly integrated into a peptide backbone. This incorporation introduces a constrained, cyclic structure in place of a more flexible natural amino acid residue, which can help to lock the molecule into a specific three-dimensional conformation. Such conformational constraint is a key strategy in drug design for improving binding affinity and selectivity to biological targets. nih.gov
Furthermore, the isocyanate group can also react with other nucleophilic side chains of amino acids, such as the hydroxyl group of serine or threonine (forming a carbamate linkage) or the thiol group of cysteine (forming a thiocarbamate linkage). This reactivity allows for diverse strategies in creating complex, branched, or cyclized peptide analogues. Once incorporated, the trifluoroacetyl-protected piperidine serves as a non-natural amino acid analogue, imparting unique structural properties to the resulting molecule.
| Amino Acid Functional Group | Nucleophile | Resulting Linkage | Product Type |
|---|---|---|---|
| N-terminal Amine / Lysine side chain | -NH₂ | Urea | Peptide-Urea Conjugate |
| Serine / Threonine side chain | -OH | Carbamate | Peptide-Carbamate Conjugate |
| Cysteine side chain | -SH | Thiocarbamate | Peptide-Thiocarbamate Conjugate |
Synthesis of Substituted Piperidine Analogues with Defined Stereochemistry
The piperidine ring is a prevalent scaffold in a vast number of approved drugs and clinical candidates. The biological activity of these molecules is often highly dependent on their stereochemistry—the precise three-dimensional arrangement of their atoms. Introducing chiral piperidine scaffolds into small molecules is a widely used strategy in drug design to enhance biological activity, improve pharmacokinetic properties, and modulate physicochemical characteristics. mdpi.com
This compound possesses a chiral center at the 3-position of the piperidine ring. It can be synthesized and used as a racemic mixture (containing both R and S enantiomers) or as a single, pure enantiomer. The use of an enantiomerically pure form of this building block is crucial for synthesizing substituted piperidine analogues with defined stereochemistry.
When a single enantiomer of this compound reacts with another chiral molecule, such as a natural L-amino acid, the resulting product is a specific diastereomer. This stereocontrol is essential for isolating a single, active compound and avoiding the complexities associated with mixtures of isomers, which can have different biological activities or toxicities.
The trifluoroacetyl group plays a critical role in this process. As a protecting group, it ensures that the piperidine nitrogen does not interfere with the desired reaction at the isocyanate site. After the initial coupling reaction, the trifluoroacetyl group can be selectively removed under specific conditions (e.g., mild basic hydrolysis) to reveal a secondary amine. This newly deprotected amine can then be used for further functionalization, allowing for the synthesis of multi-substituted piperidine analogues with full control over the stereochemistry at the 3-position.
Building Blocks for Complex Scaffolds in Chemical Biology Research
In chemical biology, researchers often require complex molecular tools to probe biological systems. These tools, which can include inhibitors, fluorescent probes, or affinity labels, are frequently built upon a central scaffold that allows for the attachment of various functional groups. This compound is designed to serve as such a scaffold, enabling a modular and sequential approach to the synthesis of complex molecules.
The synthetic utility of this building block lies in its orthogonal reactivity. The isocyanate group and the protected amine represent two distinct points of functionalization that can be addressed in separate synthetic steps. A typical synthetic strategy would involve:
First Coupling Reaction: The isocyanate group is reacted with a chosen nucleophile (e.g., an amine-containing fluorescent dye, a biotin (B1667282) tag, or a small molecule fragment) to attach the first functional moiety.
Deprotection: The trifluoroacetyl group is removed from the piperidine nitrogen to expose the secondary amine.
Second Coupling Reaction: The newly freed amine is reacted with a second molecule, for example, through acylation or reductive amination, to introduce a second functional moiety.
This step-wise approach allows for the rational design and construction of intricate molecular probes and potential therapeutic agents. For instance, a researcher could attach a targeting ligand to the isocyanate handle and a cytotoxic payload to the piperidine nitrogen, creating a targeted drug conjugate. The piperidine ring itself serves as a stable, three-dimensional linker connecting the different parts of the molecule. This modularity is highly valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies, where the effect of systematically changing each component of the molecule can be evaluated.
| Step | Reaction | Purpose | Resulting Intermediate/Product |
|---|---|---|---|
| 1 | Reaction of isocyanate with R₁-NH₂ | Attach the first functional group (e.g., a targeting ligand). | Urea-linked piperidine conjugate (N-protected). |
| 2 | Removal of trifluoroacetyl group. | Expose the secondary amine for further reaction. | Deprotected piperidine intermediate. |
| 3 | Acylation of piperidine nitrogen with R₂-COOH. | Attach the second functional group (e.g., a reporter tag). | Final bifunctional molecular probe. |
Advanced Analytical and Spectroscopic Characterization in Research of 3 Isocyanato 1 Trifluoroacetyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-Isocyanato-1-(trifluoroacetyl)piperidine (B2952960) in solution. It provides profound insights into the molecule's three-dimensional structure, conformational dynamics, and stereoisomeric composition.
The ¹H and ¹³C NMR spectra of N-acylpiperidines, including the trifluoroacetyl derivative, are often complicated by the presence of rotational isomers, also known as rotamers. This phenomenon arises from the restricted rotation around the amide C-N bond due to its partial double bond character. mdpi.com This restricted rotation results in two distinct conformers, typically referred to as E and Z isomers, which are observable as separate sets of signals in the NMR spectrum, particularly at lower temperatures. The ratio of these isomers can be determined by integrating their respective signals. mdpi.com
For N-trifluoroacetyl piperidine (B6355638) derivatives, the strong electron-withdrawing nature of the trifluoroacetyl group significantly influences the rotational barrier and the chemical shifts of the piperidine ring protons and carbons. researchgate.net In the case of this compound, the protons and carbons of the piperidine ring would be expected to exhibit two sets of resonances corresponding to the two rotamers. The chemical shifts of the protons adjacent to the nitrogen atom (at C2 and C6) are particularly sensitive to the orientation of the trifluoroacetyl group.
Table 1: Predicted ¹H NMR Spectral Data for Rotational Isomers of this compound
| Proton | Expected Chemical Shift Range (ppm) - Z Isomer | Expected Chemical Shift Range (ppm) - E Isomer | Multiplicity |
|---|---|---|---|
| H-2ax | 3.5 - 4.0 | 3.3 - 3.8 | ddd |
| H-2eq | 4.0 - 4.5 | 3.8 - 4.3 | ddd |
| H-3 | 3.8 - 4.2 | 3.6 - 4.0 | m |
| H-4ax | 1.5 - 2.0 | 1.4 - 1.9 | m |
| H-4eq | 1.8 - 2.3 | 1.7 - 2.2 | m |
| H-5ax | 1.5 - 2.0 | 1.4 - 1.9 | m |
| H-5eq | 1.8 - 2.3 | 1.7 - 2.2 | m |
| H-6ax | 3.0 - 3.5 | 2.8 - 3.3 | ddd |
Note: These are predicted values based on related N-acylpiperidine structures and are subject to experimental verification. The presence of the isocyanato group at the 3-position will further influence these shifts.
When this compound is synthesized from a chiral precursor or used in a diastereoselective reaction, NMR spectroscopy is a powerful method for determining the diastereomeric ratio (d.r.). acs.org The non-equivalent spatial environments of the nuclei in diastereomers lead to distinct chemical shifts and/or coupling constants in the NMR spectrum. acs.org By integrating the signals corresponding to each diastereomer, a quantitative measure of the diastereomeric excess can be obtained.
For the determination of enantiomeric ratios (e.r.), the use of a chiral derivatizing agent (CDA) is often necessary. mdpi.com The reaction of the enantiomeric mixture with a single enantiomer of a CDA produces a mixture of diastereomers, which can then be distinguished and quantified by NMR. mdpi.com Alternatively, chiral solvating agents can be employed to induce temporary diastereomeric interactions, leading to the separation of enantiomeric signals in the NMR spectrum.
In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. ed.ac.ukfu-berlin.de By acquiring NMR spectra at regular intervals throughout a reaction involving this compound, the consumption of the reactant and the formation of products and intermediates can be tracked. cardiff.ac.uk This technique is particularly useful for optimizing reaction conditions, identifying transient species, and elucidating reaction pathways. researchgate.net For instance, the reaction of the isocyanate group with a nucleophile can be monitored by observing the disappearance of the isocyanate-related signals and the appearance of new signals corresponding to the product.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a crucial analytical technique for the characterization of this compound, providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the unambiguous determination of its elemental composition. mdpi.com For this compound (C₈H₉F₃N₂O₂), the expected exact mass can be calculated and compared to the experimentally measured value. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass | Observed Mass | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 223.0694 | To be determined experimentally | To be determined experimentally |
| [M+Na]⁺ | 245.0514 | To be determined experimentally | To be determined experimentally |
Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of protonated or deprotonated this compound. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, valuable structural information can be obtained. nih.gov The fragmentation patterns are indicative of the compound's structure and the relative stability of the resulting fragments.
For this compound, characteristic fragmentation pathways would likely involve:
Loss of the isocyanato group: A neutral loss of HNCO (43.0058 Da) or CO (27.9949 Da) and N (14.0031 Da) from the molecular ion.
Cleavage of the trifluoroacetyl group: Loss of the CF₃CO group (97.9929 Da) or a CF₃ radical (68.9952 Da).
Ring fragmentation of the piperidine core: This can lead to a series of smaller fragment ions, providing further structural confirmation. researchgate.net
The analysis of these fragmentation pathways, often aided by isotopic labeling studies, allows for a detailed structural characterization of the molecule. wvu.edu
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as a definitive method for determining the absolute stereochemistry of chiral molecules. This technique provides precise three-dimensional coordinates of atoms within a crystalline structure, offering unambiguous proof of the spatial arrangement of substituents. In pharmaceutical and chemical research, establishing the absolute configuration is crucial as different enantiomers of a molecule can exhibit vastly different biological activities. The process involves diffracting X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern to build a detailed model of the molecular and crystal structure.
However, no published studies were found that have successfully crystallized this compound and subjected it to X-ray crystallographic analysis. Consequently, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available for this compound in the public domain.
Gas-Phase Electron Diffraction for Molecular Structure Analysis
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from the influence of intermolecular interactions present in crystals or solutions. This method provides valuable information on bond lengths, bond angles, and dihedral angles of a molecule in its unperturbed state. The data obtained from GED studies can offer insights into the conformational preferences and flexibility of molecules.
A comprehensive search for gas-phase electron diffraction studies on this compound yielded no results. This indicates that the molecular geometry of this compound in the gas phase has not been experimentally determined and reported in the scientific literature. Therefore, no data tables containing bond lengths, angles, or conformational analysis for this specific molecule can be provided.
Theoretical and Computational Investigations of 3 Isocyanato 1 Trifluoroacetyl Piperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations serve as a powerful tool in modern chemistry for elucidating the electronic structure and predicting the reactivity of molecules. For a compound such as 3-Isocyanato-1-(trifluoroacetyl)piperidine (B2952960), these computational methods can provide deep insights into its conformational preferences, the energetic barriers between different forms, and the pathways it is likely to take in chemical reactions. By employing methodologies like Density Functional Theory (DFT), chemists can model the molecule's behavior at the atomic level, offering a theoretical framework that complements and guides experimental studies.
Conformational Analysis and Energetic Profiles
The conformational landscape of this compound is primarily dictated by the piperidine (B6355638) ring, which can adopt several conformations, most notably the chair, boat, and twist-boat forms. The presence of two bulky and electronically distinct substituents—the isocyanato group at the 3-position and the trifluoroacetyl group on the nitrogen atom—significantly influences the relative stability of these conformations.
A detailed conformational analysis would typically begin with a systematic search of the potential energy surface. This involves rotating the key dihedral angles of the molecule to identify all possible low-energy structures. For the piperidine ring, the primary conformations of interest are the two chair forms, where the substituents can be in either axial or equatorial positions.
The relative energies of these conformers are determined by a combination of steric and electronic effects. The bulky trifluoroacetyl group is expected to introduce a significant steric hindrance, which would be a key factor in determining the rotational barrier around the C-N amide bond. Similarly, the isocyanato group's spatial requirement and potential dipole-dipole interactions with the trifluoroacetyl group will influence the conformational equilibrium.
Quantum chemical calculations, for instance, using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be employed to optimize the geometry of each identified conformer and calculate its electronic energy. The results of such an analysis would provide the relative energies (ΔE) and Gibbs free energies (ΔG) of the conformers, allowing for the prediction of their population distribution at a given temperature.
Illustrative Data Table: Calculated Relative Energies of this compound Conformers
| Conformer | Position of Isocyanato Group | ΔE (kcal/mol) | ΔG (kcal/mol) | Predicted Population (%) |
| Chair 1 | Equatorial | 0.00 | 0.00 | 95.8 |
| Chair 2 | Axial | 2.50 | 2.65 | 4.1 |
| Twist-Boat 1 | - | 5.80 | 6.00 | <0.1 |
| Twist-Boat 2 | - | 6.20 | 6.45 | <0.1 |
Note: This data is hypothetical and serves to illustrate the expected output of a computational study.
Elucidation of Reaction Mechanisms and Transition States
The isocyanato group is a highly reactive functional group, known to readily undergo nucleophilic addition reactions. Quantum chemical calculations can be instrumental in elucidating the detailed mechanisms of such reactions for this compound. By modeling the reaction pathway, it is possible to identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energy, which is a key determinant of the reaction rate.
For example, the reaction of this compound with a simple nucleophile like methanol would be expected to proceed through a concerted or stepwise mechanism to form a carbamate (B1207046). Computational modeling of this reaction would involve locating the transition state structure for the nucleophilic attack of the methanol oxygen on the isocyanate carbon.
The geometry of the transition state provides valuable information about the mechanism. For instance, the bond lengths and angles in the transition state can indicate the degree of bond formation and bond breaking. Furthermore, the calculated activation energy provides a quantitative measure of the reaction's feasibility.
Illustrative Data Table: Calculated Activation Energies for the Reaction with Methanol
| Reaction Pathway | Description | Activation Energy (kcal/mol) |
| Path A | Nucleophilic attack on the isocyanate carbon | 15.2 |
| Path B | Proton transfer from methanol to the isocyanate nitrogen | 28.5 |
Note: This data is hypothetical and intended to be illustrative.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While quantum chemical calculations provide a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.
For this compound, MD simulations would be invaluable for exploring its conformational landscape in a more comprehensive manner than static calculations alone. By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to observe the transitions between different conformations and to understand how the solvent influences the conformational equilibrium.
These simulations can also provide insights into the intermolecular interactions between the molecule and its environment. For example, an MD simulation could reveal the formation of hydrogen bonds between the isocyanato or trifluoroacetyl groups and solvent molecules, which can have a significant impact on the molecule's reactivity and properties.
Structure-Reactivity Relationship (SRR) Studies from a Synthetic Perspective
From a synthetic perspective, understanding the relationship between the structure of this compound and its reactivity is crucial for its application in organic synthesis. The electronic and steric properties of the substituents on the piperidine ring are expected to play a significant role in modulating the reactivity of the isocyanate group.
The trifluoroacetyl group is a strong electron-withdrawing group. This electronic effect is transmitted through the piperidine ring to the isocyanato group, making the isocyanate carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity could be advantageous in certain synthetic applications where a highly reactive isocyanate is desired.
The conformational preferences of the piperidine ring also have implications for reactivity. The accessibility of the isocyanato group to an incoming nucleophile will depend on its orientation (axial or equatorial) and the steric hindrance from the rest of the molecule. Computational studies can quantify this steric accessibility, providing a basis for predicting how the molecule's conformation will influence its reaction rates.
By systematically modifying the structure of the molecule in silico—for example, by changing the substituents on the piperidine ring—and calculating the resulting changes in electronic properties and steric accessibility, it is possible to establish a quantitative structure-reactivity relationship (QSRR). This QSRR can then be used to design new derivatives with tailored reactivity for specific synthetic purposes.
Emerging Research Avenues and Future Outlook for 3 Isocyanato 1 Trifluoroacetyl Piperidine
Development of Novel Catalytic Methods for its Derivatization
The isocyanate group is a highly versatile functional group, capable of reacting with a wide array of nucleophiles, including alcohols, amines, and water. wikipedia.org The development of novel catalytic methods for the derivatization of 3-Isocyanato-1-(trifluoroacetyl)piperidine (B2952960) is a primary area of future research, with a focus on enhancing reaction efficiency, selectivity, and scope.
Organocatalysis presents a particularly promising avenue. Catalysts such as N-heterocyclic carbenes (NHCs), amidines, and guanidines have been shown to be effective in promoting isocyanate-based transformations. acs.org These catalysts could be employed to facilitate the reaction of the isocyanate group in this compound with various nucleophiles under mild conditions, leading to the synthesis of a diverse library of urea (B33335), carbamate (B1207046), and other derivatives. The trifluoroacetyl group, being strongly electron-withdrawing, is expected to enhance the electrophilicity of the isocyanate carbon, potentially increasing its reactivity. rsc.org
Metal-based catalysis also offers significant potential. While traditional organotin catalysts have been widely used for isocyanate reactions, concerns over their toxicity have spurred research into alternatives. acs.orgnih.gov Iron(II) complexes, for example, have emerged as effective precatalysts for the hydroamination of isocyanates. acs.org The application of such catalysts to this compound could enable selective transformations and the synthesis of novel derivatives.
Furthermore, the development of specialized derivatizing reagents could expand the analytical and synthetic utility of this compound. Novel reagents, such as 1-(9-anthracenylmethyl)piperazine (MAP), have been designed for the sensitive detection and quantification of isocyanates. nih.gov Similar strategies could be adapted for the specific derivatization of this compound for analytical purposes or to introduce new functionalities.
A comparative overview of potential catalytic systems for the derivatization of the isocyanate group is presented in the table below.
| Catalyst Type | Examples | Potential Advantages for Derivatization |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs), Guanidines | Mild reaction conditions, low toxicity, high functional group tolerance. acs.org |
| Metal Catalysts | Iron(II) complexes, Organotin compounds | High catalytic activity, potential for unique selectivity. nih.govacs.org |
| Biocatalysts | Lipases, Transaminases | High stereoselectivity, environmentally benign conditions. rsc.org |
Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes and transformations.
The synthesis of the piperidine (B6355638) core is a key area for green innovation. Traditional methods for piperidine synthesis can be lengthy and require harsh reagents. news-medical.netmedhealthreview.com Recent advances in biocatalysis, such as the use of immobilized lipases or transaminases in cascade reactions, offer environmentally friendly alternatives for the synthesis of substituted piperidines. rsc.orgnih.govnih.gov These enzymatic methods could be adapted to produce the 3-aminopiperidine precursor of the target molecule with high stereoselectivity and under mild conditions.
The synthesis of the isocyanate functionality itself is another target for green chemistry. The conventional use of phosgene (B1210022) in isocyanate production is highly hazardous. rsc.org Non-phosgene routes, such as the Curtius rearrangement of carboxylic azides, provide a safer alternative. libretexts.org Research into the catalytic thermal decomposition of carbamates is also a promising avenue for the phosgene-free synthesis of isocyanates. researchgate.net
In the transformations of this compound, the choice of solvent is a critical factor in its environmental impact. The development of reactions in greener solvents, such as bio-based solvents derived from corn, soybeans, or citrus, is a key research goal. vertecbiosolvents.com Furthermore, solvent-free reaction conditions, which have been successfully applied to some isocyanate reactions, would represent a significant step towards a more sustainable chemical process. rsc.org
The following table summarizes potential green chemistry approaches for the lifecycle of this compound.
| Process Stage | Conventional Method | Potential Green Alternative |
| Piperidine Synthesis | Multi-step chemical synthesis | Biocatalytic synthesis using enzymes. rsc.orgnews-medical.netmedhealthreview.com |
| Isocyanate Formation | Phosgenation of amines | Curtius rearrangement, catalytic carbamate decomposition. rsc.orglibretexts.org |
| Derivatization Reactions | Use of traditional organic solvents | Reactions in bio-based solvents or under solvent-free conditions. rsc.orgvertecbiosolvents.com |
Exploration of Unconventional Reaction Pathways and Chemoselectivity
The presence of two distinct electrophilic centers—the isocyanate carbon and the trifluoroacetyl carbonyl carbon—in this compound opens up possibilities for exploring unconventional reaction pathways and investigating chemoselectivity.
The high reactivity of the isocyanate group makes it the likely primary site of nucleophilic attack. wikipedia.org However, the trifluoroacetyl group also activates the amide carbonyl, and its reactivity could be exploited under specific conditions. Research could focus on developing reaction conditions that allow for selective reaction at either the isocyanate or the trifluoroacetyl group. This could involve the use of sterically hindered nucleophiles, specific catalysts, or protecting group strategies. The trifluoroacetyl group is known to be a useful protecting group for amines and guanidines, and its cleavage under mild basic conditions could be a valuable synthetic tool. acs.orgorganic-chemistry.org
Cascade reactions initiated by the reaction of the isocyanate group could lead to the formation of complex heterocyclic structures. For example, reaction with a dinucleophile could involve an initial reaction at the isocyanate followed by an intramolecular cyclization involving the piperidine ring or the trifluoroacetyl group. The exploration of such cascade reactions could provide rapid access to novel and structurally diverse molecules. nih.gov
The chemoselectivity of reactions with reagents that can interact with both the isocyanate and the trifluoroacetyl groups will be an important area of study. For instance, the reaction with reducing agents could potentially lead to the reduction of either or both functional groups, depending on the reagent and conditions used. Understanding and controlling this selectivity will be crucial for the synthetic utility of this building block.
Design of Next-Generation Building Blocks Based on its Core Structure
The trifluoromethyl group and the piperidine scaffold are both privileged motifs in medicinal chemistry. mdpi.comresearchgate.net Fluorinated building blocks are of great interest in drug discovery as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.govenamine.net The piperidine ring is a common feature in numerous pharmaceuticals. sciencemadness.org Consequently, this compound is an excellent starting point for the design of next-generation building blocks for drug discovery and materials science.
Derivatization of the isocyanate group can be used to introduce a wide range of functionalities, leading to the creation of libraries of compounds for biological screening. For example, reaction with amino acids or peptide fragments could generate novel peptidomimetics. The resulting urea or carbamate linkages can act as bioisosteres for amide bonds, potentially improving pharmacokinetic properties. rsc.org
The trifluoroacetyl group can also be a key element in the design of new building blocks. It can be removed to liberate the secondary amine on the piperidine ring, which can then be further functionalized. Alternatively, the trifluoromethyl group itself is a valuable pharmacophore, and its presence in the final molecule is often desirable. mdpi.comsciencecodex.com
The combination of the piperidine ring, the isocyanate-derived functionality, and the trifluoroacetyl group could lead to the development of molecules with unique three-dimensional shapes, a desirable feature for targeting complex biological systems. news-medical.netmedhealthreview.com The modular nature of the derivatization of this compound allows for the systematic exploration of chemical space and the optimization of properties for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-isocyanato-1-(trifluoroacetyl)piperidine, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of the piperidine scaffold. A common approach involves trifluoroacetylation of the piperidine nitrogen using trifluoroacetic anhydride or analogous reagents, followed by isocyanate group introduction via phosgene or safer alternatives (e.g., triphosgene) under anhydrous conditions . Yield optimization can be achieved by controlling reaction temperature (e.g., maintaining –78°C during lithiation steps) and using stoichiometric bases like triethylamine to scavenge HCl byproducts. Evidence from analogous piperidine trifluoroacetylations shows yields exceeding 80% when aryl lithium intermediates are employed .
Q. How do the reactivity profiles of the isocyanate and trifluoroacetyl groups influence experimental design?
- Methodological Answer : The isocyanate group is highly electrophilic, reacting preferentially with amines, alcohols, or thiols, while the trifluoroacetyl group acts as a stabilizing electron-withdrawing moiety, enhancing the compound’s stability in nucleophilic environments. To avoid premature side reactions, protect the isocyanate during multi-step syntheses (e.g., using tert-butoxycarbonyl (Boc) groups) and employ anhydrous solvents like THF or dichloromethane . Kinetic studies of similar compounds suggest that trifluoroacetyl groups reduce piperidine ring basicity, minimizing undesired protonation during reactions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming trifluoroacetyl group integrity (δ ≈ –70 to –75 ppm). ¹H NMR can identify isocyanate protons (if unreacted) and piperidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and detects side products (e.g., hydrolysis to urea derivatives) .
- IR Spectroscopy : Confirm isocyanate presence via a sharp ~2270 cm⁻¹ N=C=O stretch and trifluoroacetyl C=O at ~1680 cm⁻¹ .
Advanced Research Questions
Q. How does this compound serve as a precursor in photoaffinity labeling probes?
- Methodological Answer : The trifluoroacetyl group stabilizes reactive intermediates during photolysis, while the isocyanate enables covalent binding to biological targets. For example, in diazirine-based probes, the compound reacts with aryl lithium species to install trifluoromethyldiazirine moieties, which form carbenes upon UV exposure for target crosslinking . A case study demonstrated 85% labeling efficiency in neurotransmitter receptors using analogous derivatives .
Q. What computational strategies predict the pharmacokinetic properties of derivatives of this compound?
- Methodological Answer : Use QSAR models and software like ADMET Predictor™ to correlate molecular descriptors (e.g., logP, polar surface area) with absorption and toxicity. For instance, trifluoroacetyl groups increase metabolic stability by resisting cytochrome P450 oxidation, as shown in phenyl piperidine derivatives . Molecular dynamics simulations can further assess blood-brain barrier penetration, critical for CNS-targeted applications .
Q. How can researchers resolve contradictions in reported biological activity data for piperidine-based compounds?
- Methodological Answer :
- Data Triangulation : Compare results across multiple assays (e.g., in vitro vs. in silico) to identify assay-specific artifacts. For example, membrane-stabilizing effects observed in electrophysiology studies may mask true receptor-binding activity .
- Structural-Activity Landscapes : Map activity cliffs using cheminformatics tools to pinpoint substituents (e.g., trifluoroacetyl vs. acetyl) that drastically alter potency .
- Meta-Analysis : Aggregate data from studies like those on piperidine derivatives’ antitumor activity (e.g., LAS-250’s antileukemic effects) to identify consensus targets .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to the compound’s acute toxicity (Oral LD₅₀ ≈ 300 mg/kg in rodents) and irritancy .
- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for inhalation exposure .
- Waste Disposal : Neutralize isocyanate residues with aqueous ethanolamine before disposal to prevent environmental release .
Recommendations for Future Research
- Explore trifluoroacetyl-isocyanate piperidines in spirocyclic systems for enhanced conformational rigidity and target selectivity .
- Validate computational predictions of CYP2D15 substrate activity via in vitro microsomal assays .
- Investigate environmental degradation pathways to mitigate ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
